

Spectroscopic Validation of N,N'-Bis(3-triethoxysilylpropyl)thiourea: A Comparative Analysis

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Compound of Interest

Compound Name: *N,N'-Bis(3-triethoxysilylpropyl)thiourea*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of **N,N'-Bis(3-triethoxysilylpropyl)thiourea**, a bifunctional organosilane with significant potential in surface modification, drug delivery, and as a coupling agent. Through a comparative evaluation with alternative silane compounds, this document offers insights into its structural validation supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data

The structural integrity of **N,N'-Bis(3-triethoxysilylpropyl)thiourea** is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry. For comparative purposes, data for a related silane coupling agent, Bis(3-triethoxysilylpropyl)tetrasulfide, is also presented.

Table 1: FTIR Spectroscopic Data

Functional Group	N,N'-Bis(3-triethoxysilylpropyl)thiourea (Expected, cm^{-1})	Bis(3-triethoxysilylpropyl)tetrasu- lfide (cm^{-1})
N-H Stretch	3300-3500	-
C-H Stretch (Aliphatic)	2850-2980	2885, 2927, 2975
C=S Stretch	1300-1400	-
Si-O-C Stretch	1080-1100	1076
C-N Stretch	1240-1260	-
Si-O-Si Stretch	1000-1100	1000-1100
S-S Stretch	-	470

Note: Expected values for **N,N'-Bis(3-triethoxysilylpropyl)thiourea** are based on characteristic absorption bands of thiourea and triethoxysilylpropyl functional groups.

Table 2: ^1H NMR Spectroscopic Data (Chemical Shift, δ in ppm)

Proton Assignment	N,N'-Bis(3-triethoxysilylpropyl)thiourea (Expected)	Bis(3-triethoxysilylpropyl)tetrasu- lfide
-CH ₃ (ethoxy)	~1.2 (t)	1.22 (t)
-O-CH ₂ - (ethoxy)	~3.8 (q)	3.81 (q)
Si-CH ₂ -	~0.7 (t)	0.70 (t)
-CH ₂ - (propyl chain)	~1.7 (m)	1.75 (m)
-N-CH ₂ -	~3.3 (m)	-
N-H	~7.5 (br s)	-
S-CH ₂ -	-	2.85 (t)

Note: Expected values are estimated based on the analysis of similar structures.[\[1\]](#)

Table 3: ^{13}C NMR Spectroscopic Data (Chemical Shift, δ in ppm)

Carbon Assignment	N,N'-Bis(3-triethoxysilylpropyl)thiourea (Expected)	Bis(3-triethoxysilylpropyl)tetrasulfide
-CH ₃ (ethoxy)	~18	18.4
-O-CH ₂ - (ethoxy)	~58	58.4
Si-CH ₂ -	~8	10.1
-CH ₂ - (propyl, C2)	~23	23.2
-N-CH ₂ - (propyl, C3)	~45	-
C=S	~183	-
S-CH ₂ - (propyl, C3)	-	37.1

Note: Expected values are estimated based on the analysis of similar structures.

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z)
N,N'-Bis(3-triethoxysilylpropyl)thiourea	C ₁₉ H ₄₄ N ₂ O ₆ SSi ₂	484.80	Expected: [M+H] ⁺ , fragments from cleavage of propyl chains and loss of ethoxy groups.
Bis(3-triethoxysilylpropyl)tetrasulfide	C ₁₈ H ₄₂ O ₆ S ₄ Si ₂	538.95	[M] ⁺ , fragments corresponding to different polysulfide chain lengths.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Instrument:** A standard FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector.
- **Sample Preparation:** A small drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.
- **Data Acquisition:** Spectra are typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.
- **Analysis:** The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrument:** A 400 MHz or 500 MHz NMR spectrometer.
- **Sample Preparation:** Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent in a 5 mm NMR tube.
- **^1H NMR Acquisition:** A standard proton experiment is performed. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- **^{13}C NMR Acquisition:** A proton-decoupled carbon experiment is performed. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- **Analysis:** The chemical shifts, integration of peaks, and multiplicity (splitting patterns) are analyzed to elucidate the structure of the molecule.

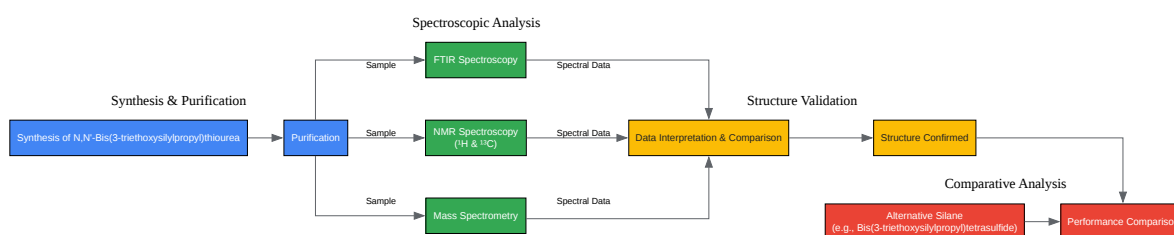
Mass Spectrometry

- **Instrument:** A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. For ESI, the solution may be infused directly or introduced via liquid chromatography.
- **Data Acquisition:** The mass spectrum is acquired over a suitable mass-to-charge (m/z) range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.
- **Analysis:** The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern provides information about the different structural components of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and validation of the **N,N'-Bis(3-triethoxysilylpropyl)thiourea** structure.



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Caption: Workflow for the spectroscopic validation of **N,N'-Bis(3-triethoxysilylpropyl)thiourea**.

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References

- 1. Synthesis, characterization, and crystal structures of N,N'-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
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